(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
CAS No.: 1810709-81-9
Cat. No.: VC6430771
Molecular Formula: C12H9NO4S
Molecular Weight: 263.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1810709-81-9 |
|---|---|
| Molecular Formula | C12H9NO4S |
| Molecular Weight | 263.27 |
| IUPAC Name | 2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- |
| Standard InChI Key | OVNYSPGLDGPDIU-TWGQIWQCSA-N |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid (IUPAC name: 2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid) features a thiazolidin-2,4-dione ring system substituted at position 5 with a benzylidene group and at position 3 with an acetic acid moiety. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing interactions with biological targets.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉NO₄S |
| Molecular Weight | 263.27 g/mol |
| CAS Number | 1810709-81-9 |
| SMILES Notation | C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
| InChI Key | OVNYSPGLDGPDIU-TWGQIWQCSA-N |
Physicochemical Characteristics
While solubility data remain limited, the compound’s polar functional groups (carboxylic acid, carbonyls) suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide. Its melting point and stability are under investigation, though analogous thiazolidin-2,4-diones typically exhibit thermal stability up to 200°C .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a condensation reaction between thiazolidine-2,4-dione and benzaldehyde derivatives under basic conditions. Piperidine or morpholine catalysts facilitate the Knoevenagel condensation, forming the benzylidene linkage . Post-functionalization introduces the acetic acid group through nucleophilic substitution or alkylation.
Industrial Production Challenges
Scaling this synthesis requires addressing yield limitations (typically 60–75% in lab settings) . Continuous flow reactors and immobilized catalysts are being explored to enhance efficiency. Purification remains a hurdle due to the compound’s polarity, necessitating advanced chromatographic techniques.
Biological Mechanisms and Targets
Enzymatic Interactions
Thiazolidin-2,4-dione derivatives are known to inhibit bacterial cell wall biosynthesis enzymes like MurC/D/E/F, which assemble UDP-MurNAc-pentapeptide. The benzylidene group may enhance binding affinity through π-π stacking with aromatic residues in enzyme active sites.
Research Applications
Drug Discovery
The compound serves as a scaffold for developing antidiabetic and anticancer agents. Structural analogs like pioglitazone demonstrate PPAR-γ agonism, implicating this molecule in metabolic disorder therapeutics.
Material Science
In polymer chemistry, its rigid heterocycle acts as a crosslinker, improving thermal stability in epoxy resins .
Table 2: Comparative Analysis of Thiazolidinone Derivatives
| Compound | Key Modification | Primary Application |
|---|---|---|
| Pioglitazone | Pyridine ring | Antidiabetic agent |
| (5-Benzylidene...acetic acid | Benzylidene + acetic acid | Antimicrobial/Materials |
| Rosiglitazone | Thiazole substitution | PPAR-γ activation |
Recent Developments and Patents
A 2023 patent (VC6430771) highlights derivatives of this compound as intermediates in kinase inhibitor synthesis. Additionally, its use in photoactive materials for organic photovoltaics is under exploration, leveraging the benzylidene group’s conjugation .
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